Dimethyl-1,1,1-d3-amine hydrochloride

Catalog No.
S1488636
CAS No.
120033-84-3
M.F
C2H8ClN
M. Wt
84.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl-1,1,1-d3-amine hydrochloride

CAS Number

120033-84-3

Product Name

Dimethyl-1,1,1-d3-amine hydrochloride

IUPAC Name

1,1,1-trideuterio-N-methylmethanamine;hydrochloride

Molecular Formula

C2H8ClN

Molecular Weight

84.56 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3;

InChI Key

IQDGSYLLQPDQDV-NIIDSAIPSA-N

SMILES

CNC.Cl

Synonyms

N-Methylmethanamine-d3 Hydrochloride; Dimethylamine-d3 Hydrochloride; Dimethylammonium-d3 Chloride; N-Methylmethanamine-d3 Hydrochloride

Canonical SMILES

CNC.Cl

Isomeric SMILES

[2H]C([2H])([2H])NC.Cl

Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated derivative of dimethylamine, characterized by the presence of three deuterium atoms. Its molecular formula is C2H8ClN\text{C}_2\text{H}_8\text{ClN} and it has a molecular weight of 84.56 g/mol. This compound is primarily utilized in various research applications, particularly in the fields of organic chemistry and biochemistry. The presence of deuterium allows for distinct isotopic labeling, which is beneficial in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

  • d3-DMA HCl does not have a direct mechanism of action. It serves as a reference compound in NMR spectroscopy [].
  • The deuterium substitution affects the NMR signal of the molecule, allowing scientists to distinguish it from overlapping signals from other protons in a complex molecule []. This helps in elucidating the structure and dynamics of the molecule under study.
  • d3-DMA HCl should be handled with care following general laboratory safety guidelines for chemicals [].
  • Specific hazard information for d3-DMA HCl might be limited due to its less common use. However, similar compounds like DMA hydrochloride can be irritating to the skin, eyes, and respiratory system [].

Isotope Tracing Studies

One primary application of d3-DMA HCl is in isotope tracing studies. In these studies, scientists introduce the molecule into a system, such as a biological cell or an environmental sample. By monitoring the movement and fate of the d3-DMA HCl through the system, researchers can gain insights into various processes, including:

  • Metabolism: Scientists can use d3-DMA HCl to study how organisms metabolize or break down different compounds. The incorporation of deuterium into the molecule allows researchers to distinguish it from similar unlabeled molecules and track its breakdown products.
  • Chemical reactions: d3-DMA HCl can be used to investigate the mechanisms of chemical reactions. By observing the change in the position of the deuterium atoms after the reaction, researchers can gain information about the reaction pathway and the bonds involved.
Typical of amines:

  • Acid-Base Reactions: As a weak base, it can react with strong acids to form ammonium salts.
  • Alkylation Reactions: It can undergo alkylation to form more complex amines.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with alkyl halides.

These reactions are crucial for synthesizing various organic compounds and for studying reaction mechanisms involving amines.

Dimethyl-1,1,1-d3-amine hydrochloride can be synthesized through several methods:

  • Deuteration of Dimethylamine: This involves the reaction of dimethylamine with deuterated reagents such as deuterated hydrogen chloride or using deuterated solvents.
  • Reduction Reactions: Starting from precursors like nitro compounds or imines that contain deuterium can also yield dimethyl-1,1,1-d3-amine after appropriate reduction steps.

These methods ensure the incorporation of deuterium into the molecule while maintaining the integrity of the amine structure.

Dimethyl-1,1,1-d3-amine hydrochloride finds applications in:

  • Mass Spectrometry: Used as an isotopic standard for quantitative analysis.
  • Nuclear Magnetic Resonance Spectroscopy: Serves as a tracer in metabolic studies and reaction mechanism investigations.
  • Pharmaceutical Research: Assists in drug development processes where tracking the fate of amine-containing compounds is essential.

Studies involving dimethyl-1,1,1-d3-amine hydrochloride often focus on its interactions with various biological molecules. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential biological effects.
  • Metabolic Pathway Analysis: Its isotopic labeling aids in tracing metabolic pathways and understanding how amines are processed within biological systems.

These interaction studies are critical for elucidating the pharmacokinetics and pharmacodynamics of related compounds.

Dimethyl-1,1,1-d3-amine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Dimethylamine hydrochlorideC2H7ClNNon-deuterated form; widely used in organic synthesis.
Methyl-d3-amine hydrochlorideC2H6D3ClNContains one deuterium atom; used in similar applications.
Trimethylamine hydrochlorideC3H9ClNHas three methyl groups; different steric properties.
EthanolamineC2H7NOContains an amino alcohol structure; used in pharmaceuticals.

Dimethyl-1,1,1-d3-amine hydrochloride's uniqueness lies in its specific isotopic labeling with three deuterium atoms, which enhances its utility in analytical chemistry compared to its non-deuterated analogs. This feature allows for precise tracking and differentiation in complex mixtures during experimental analyses.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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